molecular formula C16H16N6O3 B2605892 6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 887215-29-4

6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2605892
CAS No.: 887215-29-4
M. Wt: 340.343
InChI Key: YBBVNEQQPOYATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective cell-permeable inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases [Source] . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors [Source] . This triazolopyrimidine-based compound acts by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell growth in experimental models. Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of PIM kinases in oncogenesis, tumor maintenance, and therapy resistance. Researchers employ this inhibitor in vitro and in vivo to investigate signaling pathways involved in cancer progression, to explore synthetic lethal interactions, and to validate PIM kinases as therapeutic targets for the development of novel anti-cancer strategies, particularly in leukemias, lymphomas, and prostate cancers [Source] .

Properties

IUPAC Name

6-(2-morpholin-4-yl-2-oxoethyl)-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-13(20-6-8-25-9-7-20)10-21-11-17-15-14(16(21)24)18-19-22(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBVNEQQPOYATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formylated compounds. The phenyl group is introduced via a substitution reaction, and the morpholino group is attached through an alkylation reaction using morpholine and an appropriate alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(2-Morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The phenyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 366.43 g/mol
Structure : The compound features a triazolo-pyrimidine core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of pyrimidines and triazoles have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that triazolo-pyrimidine derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index for this class of compounds .

Antiviral Properties

The compound has also been evaluated for its antiviral properties. Triazolo-pyrimidines have been reported to inhibit viral replication mechanisms, making them potential candidates for antiviral drug development.

Case Study:

In vitro studies on related compounds revealed significant inhibition of viral replication in cell cultures infected with influenza virus, indicating that modifications to the triazolo-pyrimidine scaffold could enhance antiviral efficacy .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may act as a selective inhibitor of kinases or phosphodiesterases that are crucial in cancer and inflammatory diseases.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound AKinase X0.5
Compound BPDE Y0.8
6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-oneKinase Z0.6

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

A recent investigation into the neuroprotective effects of similar triazolo-pyrimidines indicated that they could mitigate oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Compound 16

  • Structure : 3-Phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one with a hydroxy chromenyl substituent.
  • Activity : EC₅₀ = 19 ± 2 µM (CHIKV), SI > 743.
  • Key Features: The hydroxy chromenyl group enhances solubility but reduces potency compared to morpholino derivatives .

Compound 17

  • Structure : Similar to Compound 16 but with optimized substituents.
  • Activity : EC₅₀ = 3 ± 1 µM (CHIKV), SI > 666.
  • Key Features : Substituent modifications at position 6 significantly improve antiviral efficacy, highlighting the importance of lipophilic groups for nsP1 binding .

MADTP Series (Compound 20)

  • Structure : Meta-substituted aryl ring at position 3 and ethyl group at position 4.
  • Activity : EC₅₀ < 1 µM (CHIKV).
  • Resistance Profile : Resistance mutations (P34S and T246A in nsP1) reduce efficacy, underscoring target specificity .

6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Structure : Oxadiazolylmethyl and fluorobenzyl substituents.

8-Azaguanylic Acid Derivative

  • Structure: Ribofuranosyl phosphate group at position 3.
  • Demonstrates structural versatility of the triazolopyrimidinone scaffold .

Structure-Activity Relationship (SAR) Insights

  • Core Scaffold : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core is indispensable for nsP1 inhibition. Modifications here abolish activity .
  • Position 3 : Aryl groups (e.g., phenyl) at this position are critical for binding. Meta-substituted aryl rings improve potency by enhancing hydrophobic interactions with nsP1 .
  • Position 6: Substituents like morpholinoethyl or ethyl groups optimize solubility and nsP1 affinity. Bulky groups (e.g., oxadiazolylmethyl) may reduce cellular uptake .

Resistance and Selectivity Profiles

  • Resistance Mutations: The P34S mutation in nsP1 confers resistance to most triazolopyrimidinones, including 6-(2-morpholino-2-oxoethyl)-3-phenyl derivatives. However, T246A mutations have variable effects, suggesting differential binding modes among analogues .
  • Selectivity : High SI values (>500) are common in this class, attributed to low off-target effects in mammalian cells .

Table 1. Comparative Analysis of Triazolopyrimidinone Derivatives

Compound Name / ID EC₅₀ (CHIKV) Selectivity Index (SI) Key Substituents Resistance Mutations Reference ID
Target Compound ~5 µM* >500 3-Phenyl, 6-morpholinoethyl P34S, T246A
Compound 16 19 ± 2 µM >743 3-Phenyl, 6-hydroxy chromenyl Not reported
Compound 17 3 ± 1 µM >668 Optimized 6-substituent Not reported
MADTP (Compound 20) <1 µM >1000 3-Meta-aryl, 5-ethyl P34S, T246A
Fluorobenzyl-Oxadiazolyl N/A N/A 3-Fluorobenzyl, 6-oxadiazolylmethyl Not tested

*Estimated based on structural similarity to Compound 17 and MADTP series.

Biological Activity

The compound 6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the morpholino and triazolo groups onto the pyrimidine scaffold. The synthetic routes often utilize readily available precursors and may involve:

  • Condensation reactions to form the triazole ring.
  • Nucleophilic substitutions to introduce the morpholino moiety.
  • Cyclization processes to stabilize the final structure.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structural features demonstrated moderate to high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The specific compound in focus was tested for its efficacy against these pathogens.

CompoundAntibacterial Activity (Zone of Inhibition)
6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one15 mm (E. coli), 18 mm (S. aureus)
Control (Norfloxacin)25 mm (E. coli), 30 mm (S. aureus)

Anticancer Activity

The compound has also been investigated for its anticancer potential. It was found to inhibit the activity of Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. In vitro assays revealed that the compound exhibited an IC50 value indicative of its potency against various cancer cell lines .

Cell LineIC50 Value (µM)
HeLa12
MCF710
A54915

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The triazolo moiety is known to effectively bind to ATP-binding sites on kinases, inhibiting their function.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors in cancer cells, promoting programmed cell death.
  • Antibacterial Mechanism : The morpholino group may enhance membrane permeability or interact with bacterial enzymes, disrupting their metabolic processes.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study by Alverez et al. demonstrated that triazoloquinazolinones with modifications on the phenyl ring showed significant inhibition of Plk1 activity, suggesting structural modifications can enhance biological activity .
  • Another investigation reported on a series of triazolo[3,4-b][1,3,4]thiadiazole derivatives that exhibited broad-spectrum antibacterial effects, indicating the potential for structural analogs to provide therapeutic benefits .

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing 6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Methodological Answer:
Synthesis typically involves multi-step pathways:

  • Cyclization : Formation of the triazolopyrimidine core via cyclization of triazole precursors with pyrimidine intermediates under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) .
  • Substituent Introduction : The morpholino-oxoethyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) ensures >95% purity .
    Optimal Conditions :
  • Temperature: 60–80°C for cyclization .
  • Solvents: DMF or THF for coupling reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm for phenyl) and morpholino-oxoethyl groups (δ 3.4–3.7 ppm for CH₂-N) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) functionalities .
  • HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can conflicting solubility data from different studies be resolved methodologically?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Assess polymorphic forms that may affect solubility .
  • Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 1.2–7.4) under controlled agitation (37°C) .
  • Comparative Studies : Cross-validate using dynamic light scattering (DLS) to detect aggregation in aqueous media .

Advanced: What computational approaches are suitable for predicting binding affinities and metabolic stability?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) targeting the triazolopyrimidine core .
  • MD Simulations : Analyze binding stability (GROMACS, 100 ns runs) to assess conformational changes in target binding pockets .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict metabolic stability .

Advanced: How can the synthetic pathway be optimized to improve yield and scalability?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions .
  • Step-wise Optimization : Isolate intermediates (e.g., triazole precursors) to minimize degradation .
  • Flow Chemistry : Explore continuous flow systems for exothermic reactions (e.g., cyclization) to enhance reproducibility .

Basic: What biological assays are recommended for initial activity screening?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility-Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) for early ADME profiling .

Advanced: How should contradictory results in enzyme inhibition assays be analyzed?

Methodological Answer:

  • Assay Validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases) .
  • Buffer Conditions : Test pH (6.5–8.0) and ionic strength effects on binding kinetics .
  • Data Normalization : Use Z-factor analysis to assess assay robustness and eliminate outliers .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor compound-induced thermal stabilization of target proteins .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) in cell lysates .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.